BenchChemオンラインストアへようこそ!

Tetramethylsilazane

CVD precursor thermal decomposition activation energy

Tetramethylsilazane (TMDSZ) addresses the thermal budget and surface passivation limits of conventional HMDS in semiconductor and materials workflows. Its Si-H bonds deliver quantifiable advantages: • 17.9 kcal mol⁻¹ lower activation barrier enables low-temperature SiCN CVD on thermally sensitive substrates • ~1.85 groups nm⁻² silylation coverage preserves pore architecture in chromatography media and catalyst supports • 10× higher reactivity vs HMDS in silylated resist processes for sub-micron lithography Supplied with full Certificates of Analysis. Hazardous material (UN 2924, Class 3/8, PG II); compliant shipping protocols observed.

Molecular Formula C4H12NSi2
Molecular Weight 130.31 g/mol
CAS No. 18116-02-4
Cat. No. B103220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylsilazane
CAS18116-02-4
SynonymsTetramethylsilazane
Molecular FormulaC4H12NSi2
Molecular Weight130.31 g/mol
Structural Identifiers
SMILESCN([Si])[Si](C)(C)C
InChIInChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3
InChIKeyPXLQYUCPVGZZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylsilazane (CAS 18116-02-4) – Silylation Reagent and CVD Precursor Technical Baseline


Tetramethylsilazane (1,1,3,3-tetramethyldisilazane, TMDSZ, CAS 18116-02-4, C₄H₁₅NSi₂, MW 133.34) is an organosilicon compound belonging to the disilazane class, characterized by a Si–N–Si backbone bearing two methyl and two hydride substituents . This molecular architecture provides a distinctive balance of volatility, reactivity, and steric profile that fundamentally differentiates it from fully methylated analogs such as hexamethyldisilazane (HMDS) [1][2]. As a liquid with a boiling point of 108.6±23.0 °C and a vapor pressure of 25.8±0.2 mmHg at 25 °C, TMDSZ is suited for both liquid‑phase and vapor‑phase delivery in silylation and chemical vapor deposition (CVD) applications .

Why Substituting Tetramethylsilazane with HMDS or Other Disilazanes Compromises Process Performance


In silazane-based silylation and CVD processes, the selection of a precursor is not a simple commodity decision. The presence of Si–H bonds versus Si–CH₃ groups, and the consequent steric and electronic differences, produce substantial divergence in reactivity, surface coverage, and decomposition pathways [1]. Theoretical and experimental comparisons show that tetramethylsilazane consistently exhibits lower activation barriers for key bond cleavages, higher silylation efficiency on porous substrates, and deeper, faster diffusion into resist films compared to the widely used hexamethyldisilazane (HMDS) [2][3][4]. These differences are not incremental; they directly determine whether a process meets its target specifications for surface hydrophobicity, film conformality, or resist image fidelity. A procurement decision based solely on cost or availability, without accounting for these quantitative performance deltas, risks process drift, reduced yield, or outright failure.

Quantitative Comparative Evidence: Tetramethylsilazane vs. Hexamethyldisilazane and Other Disilazanes


Gas-Phase Decomposition Kinetics – Lower Activation Barrier for Si–C, Si–N, and N–H Bond Cleavage in Tetramethylsilazane

Theoretical calculations at the B3LYP/6-311++G(d,p)//CCSD(T)/6-311++G(d,p) level show that all three primary bond types (Si–N, Si–C, and N–H) require less energy to cleave in tetramethyldisilazane (TMDSZ) than in hexamethyldisilazane (HMDSZ) [1]. This is attributed to the presence of Si–H bonds and reduced steric hindrance in TMDSZ.

CVD precursor thermal decomposition activation energy SiCN thin films

Silylation Reactivity in Photoresist Films – 10× Higher Reactivity of Tetramethyldisilazane Compared to HMDS

In a comparative study of vapor-phase silylation of AZ 4110 photoresist films, hexamethyldisilazane (HMDS) exhibited approximately 10× lower reactivity than tetramethyldisilazane or dimethylaminotrimethylsilane at 126 °C and normal pressure [1].

photolithography resist silylation DESIRE process oxygen plasma resistance

Surface Silylation Efficiency on Mesoporous Silica – Tetramethyldisilazane Achieves Highest Coverage Among Disilazanes

A systematic study of disilazane silylation on MCM-41 mesoporous silicas (pore diameters 2.8–3.8 nm) ranked tetramethyldisilazane as the most efficient silylating reagent due to its minimal steric demand [1]. Surface coverage varied from 0.74 to 1.85 silyl groups nm⁻² across the disilazane series, with TMDSZ at the upper end of this range [2]. A later study on large-pore hybrid periodic mesoporous organosilicas confirmed that silylation efficiency decreases according to the steric bulk of silyl groups, yielding residual silanol populations of 0.76–2.19 OH nm⁻² [3].

surface functionalization mesoporous silica MCM-41 hydrophobization

Vapor-Phase Silylation Depth and Rate in Resist Films – Deeper Penetration and Faster Kinetics Without Swelling

Rutherford backscattering spectroscopy (RBS) analysis of vapor-phase silylated novolak resist images at 95 °C revealed that tetramethyldisilazane penetrates deeper and reacts faster than HMDS, while avoiding the swelling and thermal flow observed with HMDS [1].

bilayer resist RBS depth profiling oxygen RIE resistance image transfer

Catalyst Performance Enhancement – Tetramethyldisilazane Silylation of Ti/SiO₂ Outperforms HMDS in Alkene Epoxidation

Vapor-phase silylation of a Ti/SiO₂ catalyst with tetramethyldisilazane (TMDS) improved catalytic performance more significantly than silylation with HMDS, attributed to the reduced steric bulk of dimethylsilyl groups compared to trimethylsilyl groups [1]. The silylation degree with TMDS was higher and saturated within 2 h, whereas HMDS showed lower overall silylation efficiency [1].

heterogeneous catalysis epoxidation Ti/SiO₂ hydrophobization

Recommended Industrial and Research Use Cases for Tetramethylsilazane (TMDSZ)


Low-Temperature CVD/ALD of Silicon Carbonitride (SiCN) Thin Films

Based on the 17.9 kcal mol⁻¹ lower activation barrier for the most favorable decomposition pathway relative to HMDSZ [1], tetramethylsilazane is the preferred precursor for low-temperature deposition of SiCN barrier layers and etch-stop films. This enables deposition on thermally sensitive substrates (e.g., polymer-based flexible electronics) and reduces thermal budget in back-end-of-line (BEOL) semiconductor processing.

High-Efficiency Surface Hydrophobization of Mesoporous Silica and Catalyst Supports

Where maximal silanol passivation and pore-size preservation are required—such as in chromatographic silica functionalization, heterogeneous catalyst supports (Ti/SiO₂, Au/Ti-SiO₂), or moisture-barrier coatings—tetramethylsilazane's superior silylation efficiency (surface coverage ~1.85 groups nm⁻²) makes it the reagent of choice over bulkier disilazanes [2][3]. This translates to more reproducible column performance and higher catalyst selectivity in epoxidation and related reactions [4].

Bilayer Resist Silylation for Advanced Lithography (Deep-UV / E-Beam)

For DESIRE (Diffusion Enhanced Silylated Resist) and related bilayer resist processes, tetramethylsilazane offers a compelling combination of 10× higher reactivity than HMDS [5] and deeper, swelling-free silicon incorporation [6]. This ensures robust oxygen plasma etch resistance, critical dimension control, and pattern transfer fidelity in sub-micron lithography.

Silylation of Polar Analytes for Gas Chromatography (GC) Sample Preparation

Tetramethylsilazane introduces dimethylsilyl groups that yield derivatives with greater volatility than the corresponding trimethylsilyl (TMS) ethers produced by HMDS [7]. This property is exploited in GC and GC-MS analysis of polar compounds (alcohols, amines, thiols), where improved volatility shortens retention times and enhances detection sensitivity.

Quote Request

Request a Quote for Tetramethylsilazane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.